(R)-1-(Piperidin-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride is a complex organic compound that falls under the category of benzoimidazole derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realm of neuropharmacology and medicinal chemistry. The compound's structure features a piperidine ring fused with a benzoimidazole moiety, which is significant for its interaction with biological targets.
This compound is classified as a benzimidazole derivative, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The specific structural features of (R)-1-(Piperidin-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride suggest potential applications in treating neurological disorders, similar to other compounds in this class that have shown efficacy as antipsychotic agents and in modulating neurotransmitter systems .
The synthesis of (R)-1-(Piperidin-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride typically involves several key steps:
The molecular formula for (R)-1-(Piperidin-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride is . The compound exhibits a complex three-dimensional structure characterized by:
The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 217.27 g/mol |
CAS Number | 20662-53-7 |
SMILES | O=C1Nc2ccccc2N1C3CCNCC3 |
IUPAC Name | 3-piperidin-4-yl-1H-benzimidazol-2-one |
The chemical reactivity of (R)-1-(Piperidin-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride can be explored through various reactions typical for benzimidazole derivatives:
The mechanism of action of (R)-1-(Piperidin-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride primarily involves modulation of neurotransmitter systems. It is believed to interact with:
Research indicates that these interactions can lead to alterations in neurotransmitter release and receptor signaling pathways, providing therapeutic effects in various neuropsychiatric conditions .
The physical properties of (R)-1-(Piperidin-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride include:
Chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in water |
Stability | Stable under normal conditions |
(R)-1-(Piperidin-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride has potential applications in:
The synthesis of enantiomerically pure (R)-1-(piperidin-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride requires specialized stereoselective approaches to establish the chiral center at the piperidine C3 position. Key methodologies include chiral pool utilization, resolution techniques, and enantioselective catalysis. The chiral pool approach often employs naturally occurring (R)-nipecotic acid derivatives as starting materials, where the existing stereocenter is preserved throughout the synthetic sequence. This strategy typically involves protection of the piperidine nitrogen, followed by coupling with ortho-nitroaniline derivatives through amide bond formation. Subsequent reduction of the nitro group and acid-catalyzed cyclization yields the benzimidazolone scaffold while maintaining enantiomeric integrity [1].
Resolution techniques frequently employ diastereomeric salt formation using chiral acids such as dibenzoyl-L-tartaric acid or (1R)-(-)-10-camphorsulfonic acid. For instance, racemic 1-(piperidin-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one dissolved in anhydrous ethanol can be treated with a stoichiometric equivalent of (1R)-(-)-10-camphorsulfonic acid to precipitate the (R)-enantiomer salt. After recrystallization, the pure diastereomeric salt is basified to liberate the free base, achieving enantiomeric excesses exceeding 98% as verified by chiral HPLC analysis [1] [7].
Modern synthetic routes leverage advanced intermediates like (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, which undergoes mixed anhydride formation with isobutyl chloroformate before coupling with 1,2-diaminobenzene derivatives. The resulting intermediate undergoes spontaneous cyclization under mild heating (50-60°C) to construct the benzimidazolone ring system. Subsequent deprotection yields the enantiopure target compound, demonstrating overall yields of 65-72% across four steps [4].
Table 1: Comparative Analysis of Stereoselective Synthetic Approaches
Methodology | Key Starting Material | Steps | Overall Yield | ee (%) | Critical Control Parameters |
---|---|---|---|---|---|
Chiral Pool | (R)-Nipecotic acid methyl ester | 5 | 58% | >99 | Temperature control during cyclization |
Diastereomeric Salt | Racemic free base | 3 | 32% | 98.5 | Solvent selection for crystallization |
Chiral Intermediate | (R)-Boc-nipecotic acid | 4 | 68% | >99.5 | Anhydrous conditions during coupling |
The convergent assembly of the piperidine-benzoimidazolone scaffold relies on strategic intermediates that enable efficient bond formation while preserving stereochemical integrity. N-protected 3-aminopiperidine derivatives serve as crucial precursors, with tert-butoxycarbonyl (Boc) and carbobenzyloxy (Cbz) groups providing optimal protection schemes. These intermediates undergo nucleophilic displacement reactions with activated benzimidazole precursors such as 2-fluoronitrobenzene, where the electron-withdrawing nitro group facilitates aromatic substitution at 110-120°C in dimethylformamide. Subsequent catalytic hydrogenation (Pd/C, H₂, 50 psi) simultaneously reduces the nitro group and removes Cbz protection, setting the stage for cyclization [1] [7].
Cyclization methodologies vary significantly in their activation approaches. Triphosgene (bis(trichloromethyl) carbonate) serves as a highly efficient cyclization agent, reacting with the diamine intermediate in anhydrous tetrahydrofuran at -10°C to 0°C to form the benzimidazolone ring. This method minimizes epimerization risks while achieving yields exceeding 85% for the cyclization step. Alternative approaches employ carbonyldiimidazole (CDI) in dichloromethane under reflux conditions, though with slightly diminished yields of 70-75% [4] [5].
Advanced intermediates include crystallographically characterized (R)-3-((2-nitrophenyl)amino)piperidine-1-carboxylic acid tert-butyl ester, which serves as a control point for chiral purity verification before ring closure. X-ray diffraction studies of this intermediate reveal a trans-configuration where the nitroaryl group occupies an equatorial position while the Boc group adopts axial orientation, creating favorable geometry for subsequent intramolecular cyclization [7].
Table 2: Key Intermediates and Their Transformation Conditions
Intermediate | Synthetic Transformation | Reagents/Conditions | Yield | Analytical Control |
---|---|---|---|---|
(R)-1-Boc-3-aminopiperidine | Nucleophilic substitution | 1-fluoro-2-nitrobenzene, DMF, 115°C, 16h | 78% | TLC (hexane:EtOAc 3:1), HPLC-UV |
(R)-1-Boc-3-((2-nitrophenyl)amino)piperidine | Catalytic reduction | 10% Pd/C, H₂ (50 psi), EtOH, 25°C, 6h | 95% | Chiral HPLC, [α]D verification |
(R)-1-Boc-3-(2-aminophenylamino)piperidine | Cyclization | Triphosgene, THF, -5°C to 25°C, 4h | 88% | IR spectroscopy (C=O stretch 1695 cm⁻¹) |
(R)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester | Acid deprotection | HCl/dioxane (4M), 0°C to 25°C, 3h | Quant. | NMR (disappearance of t-Bu signal) |
Catalytic asymmetric synthesis offers atom-efficient routes to construct the chiral piperidine center directly during scaffold assembly. Transition metal-catalyzed asymmetric hydrogenation represents the most industrially viable approach, particularly for dehydroamino acid derivatives. For instance, (Z)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)pyridine-1-carboxylic acid tert-butyl ester undergoes enantioselective hydrogenation using chiral ruthenophine complexes such as [Ru((R)-Xyl-P-Phos)((R)-Daipen)]Cl₂ at 80 bar H₂ pressure in methanol/tetrahydrofuran mixtures. This methodology achieves 96% conversion with 98% enantiomeric excess at substrate-to-catalyst ratios of 1000:1, demonstrating exceptional efficiency [1] [6].
Organocatalytic approaches leverage phase-transfer catalysts for alkylation reactions. Quaternary ammonium salts derived from cinchona alkaloids (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) catalyze the benzylation of N-(diphenylmethylene)glycine tert-butyl ester, generating chiral α-amino acid precursors with 92% ee. Subsequent hydrogenolysis, hydrolysis, and reductive amination afford enantiomerically enriched piperidine intermediates that can be elaborated to the target compound [6].
Biocatalytic strategies employ immobilized transaminases for the asymmetric amination of prochiral ketones. 1-benzyl-3-oxopiperidine-4-carboxylate ethyl ester serves as an excellent substrate for omega-transaminases in amination buffers containing D-alanine as amine donor. Engineered enzymes from Arthrobacter sp. achieve complete conversion with >99% ee at 30°C within 24 hours. The resulting chiral amine undergoes decarboxylation and debenzylation to yield (R)-3-aminopiperidine, which is subsequently incorporated into the benzimidazolone scaffold [3] [6].
Conversion of the free base to the hydrochloride salt significantly enhances aqueous solubility and crystallinity, crucial properties for pharmaceutical processing. Salt formation employs anhydrous hydrogen chloride gas bubbled through cold (-10°C) solutions of the free base in anhydrous ethanol or isopropanol. Stoichiometric control maintains a 1:1 molar ratio, with endpoint detection via in-line pH monitoring targeting pH 2.0-2.5 for complete protonation. Crystallization initiates upon solvent removal under reduced pressure, yielding amorphous solids requiring recrystallization for polymorph control [1] [4].
Crystallization optimization identifies ethanol/ethyl acetate mixtures (3:1 v/v) as ideal for producing the thermodynamically stable Form I polymorph. Slow cooling from reflux temperature to 4°C at 0.5°C/minute generates acicular crystals with defined morphology. Alternative antisolvent approaches using methyl tert-butyl ether achieve higher yields (92%) but produce metastable Form II with inferior flow properties. X-ray powder diffraction confirms Form I exhibits characteristic peaks at 2θ = 8.3°, 12.7°, 16.9°, and 25.4°, while Form II shows distinct reflections at 7.8°, 14.2°, 17.3°, and 26.1° [4] [5].
Solubility profiling reveals the hydrochloride salt possesses significantly enhanced dissolution properties compared to the free base. In phosphate buffer (pH 7.4), the salt demonstrates solubility of 28.5 mg/mL versus 0.76 mg/mL for the free base. Even under acidic conditions (0.1N HCl), the salt maintains superior solubility (43.2 mg/mL) critical for gastrointestinal absorption. Hygroscopicity studies show the hydrochloride salt absorbs <0.5% moisture at 75% relative humidity over 48 hours, indicating excellent physical stability [1] [4].
Table 3: Hydrochloride Salt Characterization and Solubility Profile
Property | Free Base | Hydrochloride Salt (Form I) | Analytical Method |
---|---|---|---|
Melting Point | 147-149°C (dec.) | 232-234°C (dec.) | Differential Scanning Calorimetry |
Aqueous Solubility (pH 7.4) | 0.76 ± 0.05 mg/mL | 28.5 ± 1.2 mg/mL | UV spectrophotometry (λ=280 nm) |
Solubility in 0.1N HCl | 12.4 ± 0.8 mg/mL | 43.2 ± 1.5 mg/mL | HPLC quantification |
Hygroscopicity (25°C/75% RH) | 1.8% weight gain | 0.4% weight gain | Dynamic Vapor Sorption Analysis |
Crystalline Form | Amorphous | Monoclinic P2₁ space group | Single Crystal X-ray Diffraction |
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: